2,6-Dimethyl-6-hepten-1-ol
Description
Chemical Structure and Isomeric Considerations
The molecular formula for 2,6-Dimethyl-6-hepten-1-ol is C9H18O. foodb.cawikidata.org Its structure consists of a seven-carbon heptane (B126788) chain with two methyl groups attached at positions 2 and 6, a double bond at the 6th position, and a primary alcohol group (-OH) at the 1st position. foodb.cawikidata.org The IUPAC name for this compound is 2,6-dimethylhept-6-en-1-ol. foodb.ca
Isomers: The positioning of the double bond and methyl groups allows for several isomers. One notable isomer is 2,6-dimethyl-5-hepten-1-ol (B1203516), where the double bond is located between the 5th and 6th carbon atoms. nih.govnist.govebi.ac.uk This subtle shift in the double bond's location can influence the molecule's chemical and physical properties.
Due to the presence of a chiral center at the second carbon, this compound can exist as a pair of enantiomers: (S)-2,6-Dimethyl-6-hepten-1-ol and (R)-2,6-Dimethyl-6-hepten-1-ol. These stereoisomers are non-superimposable mirror images of each other. tandfonline.comtandfonline.com The racemic mixture, denoted as (±)-2,6-Dimethyl-6-hepten-1-ol, contains equal amounts of both enantiomers. foodb.cahmdb.ca
Interactive Data Table: Structural and Isomeric Details
| Property | Value |
| Molecular Formula | C9H18O |
| IUPAC Name | 2,6-dimethylhept-6-en-1-ol |
| CAS Number | 36806-46-9 |
| Chiral Center | Carbon-2 |
| Common Isomer | 2,6-dimethyl-5-hepten-1-ol |
Classification within Aliphatic Unsaturated Primary Alcohols
This compound is classified as an aliphatic unsaturated primary alcohol. foodb.cahmdb.ca Let's break down this classification:
Aliphatic: The compound has an open-chain structure, not an aromatic ring. foodb.cahmdb.ca
Unsaturated: It contains at least one carbon-carbon double bond within its structure. inchem.org
Primary Alcohol: The hydroxyl (-OH) group is attached to a primary carbon atom, which is a carbon atom bonded to only one other carbon atom. foodb.caebi.ac.uk
This classification places it within a broad group of organic compounds that are evaluated for their use as flavoring agents and in other industrial applications. europa.euwho.int Specifically, it is considered a fatty alcohol, which are aliphatic alcohols with a chain of at least six carbon atoms. foodb.cahmdb.ca
Significance in Chemical and Biological Research Contexts
This compound and its isomers are subjects of interest in various research fields.
Chemical Synthesis: The synthesis of the enantiomers of this compound has been a focus of chemical research. For instance, a method has been described for synthesizing both (S)- and (R)-enantiomers starting from methyl 3-hydroxy-2-methylpropanoate. tandfonline.com This synthesis involves several steps, including the use of a Grignard reagent and a tetrahydropyranyl protective group. tandfonline.com Such synthetic routes are crucial for obtaining pure samples of each enantiomer for further study. tandfonline.com
Biological Activity: Research has indicated that this compound is found in the mandibular glands of male Lasius niger ants, suggesting a potential role as a pheromone or signaling molecule in this species. tandfonline.comtandfonline.com The biological role of its specific enantiomers is a subject of ongoing investigation. tandfonline.com Its isomer, 2,6-dimethyl-5-hepten-1-ol, is recognized as a metabolite. nih.govebi.ac.uk
Flavor and Fragrance Industry: The related aldehyde, 2,6-dimethyl-5-heptenal (B93204), also known as melonal, is valued for its distinct melon and cucumber-like aroma and is used in the fragrance industry. google.comchemicalbook.inchemicalbook.com The synthesis of this aldehyde often starts from 6-methyl-5-hepten-2-one (B42903). google.comchemicalbook.com While this article focuses on the alcohol, the properties of the corresponding aldehyde highlight the sensory importance of this chemical family.
Interactive Data Table: Research Contexts
| Research Area | Key Findings |
| Chemical Synthesis | Enantioselective synthesis from methyl 3-hydroxy-2-methylpropanoate has been achieved. tandfonline.com |
| Biological Role | Identified as a secretion in the mandibular glands of male Lasius niger ants. tandfonline.comtandfonline.com |
| Flavor & Fragrance | The related aldehyde, 2,6-dimethyl-5-heptenal, is used for its melon-like scent. google.comchemicalbook.in |
Structure
2D Structure
3D Structure
Properties
CAS No. |
36806-46-9 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2,6-dimethylhept-6-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h9-10H,1,4-7H2,2-3H3 |
InChI Key |
GUIBQTSZYLPXBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=C)C)CO |
boiling_point |
62.00 °C. @ 1.00 mm Hg |
density |
0.841-0.846 |
solubility |
insoluble in water, soluble in fixed oils |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of 2,6 Dimethyl 6 Hepten 1 Ol
Elucidation of Biosynthetic Routes
The precise biosynthetic pathways that produce 2,6-Dimethyl-6-hepten-1-ol have not been fully elucidated in scientific literature. However, its chemical structure provides clues to its metabolic origins.
There is currently a lack of specific research identifying the enzymatic pathways responsible for the synthesis of this compound in any organism. General metabolic databases categorize it within lipid metabolism pathways, suggesting that the enzymes involved are likely related to those that process fatty acids and other lipid molecules. foodb.ca However, the specific enzymes that catalyze the formation of its unique branched and unsaturated structure have not been characterized.
Given its classification and context as a metabolite, this compound is believed to originate from lipid and fatty acid metabolism. foodb.ca The carbon backbone suggests it may be derived from the isoprenoid pathway, a common route for the synthesis of branched-chain compounds in nature. Precursors would likely be intermediates in the metabolism of fatty acids or related lipid molecules, which then undergo enzymatic modification to produce the final alcohol. However, specific precursor compounds have not been definitively identified in the available scientific literature.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethyl-5-hepten-1-ol (B1203516) |
Advanced Synthetic Methodologies for 2,6 Dimethyl 6 Hepten 1 Ol
Chemo-selective and Stereoselective Synthesis
The precise control over chemical selectivity and stereochemistry is paramount in modern organic synthesis. The development of methods to produce specific enantiomers of chiral molecules is particularly important in fields such as fragrance and pharmaceuticals, where different stereoisomers can exhibit distinct biological activities and sensory properties.
Enantioselective Approaches for Chiral Forms
While direct enantioselective synthesis of 2,6-dimethyl-6-hepten-1-ol is not extensively documented, a notable approach involves the synthesis of its chiral precursor, 2,6-dimethyl-5-hepten-1-al. A patented method describes the synthesis of (R)- and (S)-2,6-dimethyl-5-hepten-1-al starting from the corresponding chiral forms of 3,7-dimethyl-1,6-octadiene. nih.gov This process involves a selective epoxidation of the trisubstituted double bond, followed by oxidative cleavage of the terminal double bond. nih.gov
The resulting chiral aldehyde can then be reduced to the target alcohol, this compound. The stereochemical integrity at the C2 position is maintained during this reduction. Various asymmetric reduction methods for unsaturated aldehydes can be employed to achieve high enantioselectivity for the final alcohol product.
Catalytic Transformations in Alkene and Alcohol Synthesis
Catalytic methods offer efficient and selective pathways for the synthesis of alkenes and alcohols. In the context of this compound, catalytic hydrogenation of the corresponding aldehyde, 2,6-dimethyl-5-hepten-1-al, is a key transformation. The challenge lies in the chemoselective reduction of the aldehyde group without affecting the carbon-carbon double bond.
Research on the vapor-phase hydrogenation of a structurally similar compound, 6-methyl-5-hepten-2-one (B42903), using a Cu/SiO2 catalyst has demonstrated high selectivity for the reduction of the carbonyl group to a hydroxyl group, yielding 6-methyl-5-hepten-2-ol (B124558). scielo.br This suggests that similar copper-based catalysts could be effective for the selective reduction of 2,6-dimethyl-5-hepten-1-al to this compound. The choice of catalyst, solvent, and reaction conditions is crucial to prevent the reduction of the alkene functionality.
Strategies from Readily Available Starting Materials
The economic viability of a synthetic process often depends on the availability and cost of the starting materials. Terpenoids, a large and diverse class of naturally occurring organic compounds, represent a renewable and often inexpensive feedstock for the chemical industry.
Utilization of Terpenoid Precursors
A significant strategy for the synthesis of this compound and its precursors involves the use of common terpenoids. One patented process describes the production of 2,6-dimethyl-5-hepten-1-al from 3,7-dimethyl-1,6-octadiene (β-citronellene), a derivative of the terpene myrcene. nih.govgoogle.com This method utilizes the reaction of the diene with nitrous oxide in the presence of a protic solvent. nih.govgoogle.com
Geraniol (B1671447) and citronellol, two abundant and readily available terpenoid alcohols, can also serve as starting materials. For instance, a bienzymatic cascade has been developed for the conversion of geraniol to the key intermediate (R)-citronellal with high enantiomeric excess. scielo.org.mx This citronellal (B1669106) can then be further transformed into the desired this compound framework. The transformation of geraniol in the presence of natural mineral catalysts like bentonite (B74815) has also been studied, leading to a variety of products. bibliotekanauki.pl
Novel Reaction Sequences and Reagents
Innovative reaction sequences and the development of new reagents are constantly expanding the synthetic chemist's toolbox. For the synthesis of compounds structurally related to this compound, several novel methods have been reported.
One patent describes the synthesis of 2,6-dimethyl-1,5-heptadien-3-ol through a rearrangement reaction of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether in the presence of a base. acs.org Another patented method details the preparation of 2,6-dimethyl-2-heptanol, an isomer of the target compound, via a Grignard reaction between 6-methyl-5-hepten-2-one and a methylmagnesium halide, followed by hydrogenation. dntb.gov.ua
Biocatalytic and Biotechnological Production
The use of enzymes and whole-cell microorganisms for chemical synthesis, known as biocatalysis, offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific biocatalytic methods for the production of this compound are not yet well-established, the broader field of microbial transformation of terpenes provides a strong foundation for future developments.
Microorganisms are known to perform a wide range of chemical transformations on terpenoid substrates, including hydroxylations, oxidations, and reductions. nih.gov The biotransformation of terpenes is of particular interest for the production of natural flavor and fragrance compounds. acs.orgreseaprojournal.comresearchgate.net For example, robust biocatalytic systems have been developed for the reduction of α,β-unsaturated carboxylic acids and aldehydes to their corresponding allylic alcohols. rsc.org Such systems, potentially utilizing enzymes like alcohol dehydrogenases, could be engineered for the specific reduction of 2,6-dimethyl-5-hepten-1-al to this compound. The microbial oxidation of monoterpenes has also been shown to yield valuable aroma compounds. scielo.br As the demand for natural and sustainably produced chemicals grows, the development of microbial cell factories for the synthesis of specific terpenoid alcohols like this compound is a promising area of research. acs.org
Lipase-Catalyzed Asymmetric Synthesis
Information regarding the lipase-catalyzed asymmetric synthesis of this compound is not available in the public domain. While lipases are widely utilized for the kinetic resolution of various chiral alcohols, specific studies detailing their application to produce enantiomerically enriched forms of this compound, including reaction conditions, enzyme selection, enantiomeric excess values, and yields, could not be found. General principles of lipase (B570770) catalysis suggest that a racemic mixture of this compound could potentially be resolved through enantioselective acylation or esterification. However, without experimental data, a detailed discussion remains speculative.
Whole-Cell Biotransformations
Similarly, there is a lack of specific research on the use of whole-cell biotransformations for the synthesis of this compound. This methodology, which employs microorganisms to perform chemical transformations, is a powerful tool in green chemistry. It can be applied to produce chiral compounds through various reactions such as asymmetric reduction of a corresponding ketone or aldehyde, or hydroxylation of a suitable precursor. However, no studies detailing the use of specific microbial strains, fermentation conditions, or product yields for the synthesis of this compound have been identified.
Industrial Scale Synthesis Processes and Optimization (Academic/Chemical Engineering Focus)
Detailed academic or chemical engineering literature focusing on the industrial scale synthesis and process optimization of this compound is not publicly available. While patents and articles exist for structurally related compounds, such as 2,6-dimethyl-5-hepten-1-al, this information is not directly transferable. An industrial process for this compound would likely involve the optimization of various parameters such as catalyst selection, reaction temperature, pressure, solvent, and purification methods to maximize yield and minimize costs. However, without specific research or process documentation, a detailed analysis of these aspects is not possible.
Chemical Reactivity and Mechanistic Studies of 2,6 Dimethyl 6 Hepten 1 Ol
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group (-CH₂OH) is a versatile site for chemical modification, readily undergoing reactions such as esterification, etherification, and oxidation.
Esterification: As a primary alcohol, 2,6-dimethyl-6-hepten-1-ol can be converted to its corresponding ester through reaction with a carboxylic acid. This transformation, known as the Fischer esterification, is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄). The reaction is an equilibrium process where the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. byjus.comyoutube.commasterorganicchemistry.comlibretexts.org Subsequent dehydration yields the ester and water. masterorganicchemistry.com The use of the alcohol as the solvent can drive the equilibrium toward the product. libretexts.org For example, reacting this compound with acetic acid would yield (2,6-dimethyl-6-hepten-1-yl) acetate.
Etherification: The formation of ethers from this compound can be achieved via the Williamson ether synthesis. This method involves a two-step process. First, the alcohol is deprotonated by a strong base, like sodium hydride (NaH), to form a more nucleophilic alkoxide ion. libretexts.org This alkoxide then displaces a halide from a primary alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether. masterorganicchemistry.comwikipedia.orgbyjus.com For this reaction to be effective, the alkyl halide must be primary to avoid competing elimination reactions. libretexts.orgwikipedia.org
| Reaction Type | Reactant | Reagents/Catalyst | Product |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄) | (2,6-Dimethyl-6-hepten-1-yl) acetate |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (e.g., Methyl Iodide) | 1-methoxy-2,6-dimethyl-6-heptene |
The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.org
The partial oxidation to an aldehyde, 2,6-dimethyl-6-hepten-1-al, requires the use of milder oxidizing agents in anhydrous conditions to prevent overoxidation. wikipedia.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation. masterorganicchemistry.com These "weak" oxidants convert primary alcohols to aldehydes and stop at that stage. masterorganicchemistry.com
Full oxidation to the corresponding carboxylic acid, 2,6-dimethyl-6-heptenoic acid, is achieved using "strong" oxidizing agents. masterorganicchemistry.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds through the aldehyde intermediate, which is then hydrated to a gem-diol and further oxidized to the carboxylic acid. wikipedia.org To ensure the reaction goes to completion, an excess of the oxidizing agent and heating under reflux are often employed. libretexts.org
| Desired Product | Oxidizing Agent Category | Example Reagents | Product Name |
|---|---|---|---|
| Aldehyde | "Weak" Oxidants | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | 2,6-Dimethyl-6-hepten-1-al |
| Carboxylic Acid | "Strong" Oxidants | Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄) | 2,6-Dimethyl-6-heptenoic acid |
Transformations of the Terminal Alkene Moiety
The terminal double bond in this compound is susceptible to a variety of addition reactions, enabling further functionalization of the molecule.
The terminal alkene can be reduced to an alkane through catalytic hydrogenation. pressbooks.pub This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include platinum, palladium, or nickel. libretexts.orglibretexts.org The reaction is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org The hydrogenation of this compound results in the formation of the saturated primary alcohol, 2,6-dimethylheptan-1-ol. This process is thermodynamically favorable and effectively converts the unsaturated molecule to its saturated counterpart. libretexts.org
| Reactant | Reagents/Catalyst | Product |
|---|---|---|
| This compound | H₂, Metal Catalyst (Pd, Pt, or Ni) | 2,6-Dimethylheptan-1-ol |
Epoxidation: The alkene can be converted into an epoxide, a three-membered ring containing an oxygen atom, by treatment with a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). ias.ac.inmasterorganicchemistry.comleah4sci.com The reaction is a concerted process where the oxygen atom is delivered to the double bond, resulting in the formation of 2-(1,1-dimethylethyl)-2-methyloxirane while preserving the rest of the molecule's structure. masterorganicchemistry.comvisualizeorgchem.com
Dihydroxylation: The double bond can be converted into a vicinal diol (a compound with two hydroxyl groups on adjacent carbons) through dihydroxylation. Syn-dihydroxylation, where both hydroxyl groups are added to the same side of the double bond, can be achieved using osmium tetroxide (OsO₄) as a catalyst with a co-oxidant like N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). jove.comorganic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com This reaction proceeds through a cyclic osmate or manganate (B1198562) ester intermediate, respectively, which is then hydrolyzed to yield the diol, 2,6-dimethylheptane-1,6-diol. jove.commasterorganicchemistry.com
| Reaction Type | Reagent | Product |
|---|---|---|
| Epoxidation | Peroxyacid (e.g., m-CPBA) | 2-(2,6-dimethyl-6-hepten-1-yl)oxirane |
| Syn-Dihydroxylation | 1. OsO₄ (catalytic), NMO 2. Cold, dilute KMnO₄ | 2,6-Dimethylheptane-1,6-diol |
The terminal alkene functionality in this compound provides the potential for it to act as a monomer in addition polymerization reactions. readchemistry.com The specific type of polymerization is dependent on the initiator and reaction conditions.
Cationic Polymerization: Alkenes with electron-donating groups that can stabilize a carbocation intermediate are good candidates for cationic polymerization. readchemistry.comwikipedia.orgutexas.edulibretexts.org The reaction is initiated by a strong acid which protonates the double bond to form a carbocation. youtube.com This carbocation then reacts with another monomer molecule, propagating the polymer chain. readchemistry.com Given the structure of this compound, initiation would likely form a tertiary carbocation, which is relatively stable, suggesting that cationic polymerization is a feasible pathway. utexas.edulibretexts.org
Ziegler-Natta Polymerization: This method is highly effective for the polymerization of terminal alkenes (1-alkenes) and can produce polymers with high linearity and stereoselectivity. wikipedia.orgscienomics.comminia.edu.eg Ziegler-Natta catalysts are typically based on titanium compounds (e.g., TiCl₄) in combination with an organoaluminum co-catalyst (e.g., triethylaluminium). wikipedia.orgminia.edu.eglibretexts.org The monomer coordinates to the active metal center and is subsequently inserted into the growing polymer chain. libretexts.org This mechanism would be applicable to this compound, potentially leading to a polymer with pendant 1-hydroxy-2,6-dimethylheptyl groups.
| Polymerization Type | Initiator/Catalyst System | Propagating Intermediate |
| Cationic Polymerization | Strong Acid (e.g., H₂SO₄, BF₃) | Carbocation |
| Ziegler-Natta Polymerization | TiCl₄ / Al(C₂H₅)₃ | Organometallic complex |
Rearrangement Reactions and Isomerization
There is a lack of specific published research on the rearrangement reactions and isomerization of this compound. Allylic alcohols, in general, can undergo a variety of rearrangement reactions, often catalyzed by acids or transition metals. These can include acs.orgrsc.org-sigmatropic rearrangements (allylic shifts) of the hydroxyl group, or skeletal rearrangements leading to different carbon frameworks. Isomerization of the double bond to a thermodynamically more stable internal position is also a common transformation for terminal alkenes. However, without experimental data for this compound, any discussion of specific products, reaction conditions, or yields would be speculative.
Reaction Mechanisms under Specific Catalytic Conditions
Detailed mechanistic studies for catalytic transformations of this compound have not been found in the reviewed scientific literature. The reaction mechanisms for allylic alcohols are highly dependent on the nature of the catalyst and the reaction conditions employed. For instance, palladium-catalyzed reactions can proceed through various pathways, including the formation of π-allyl complexes. Acid-catalyzed reactions typically involve protonation of the hydroxyl group to form a good leaving group (water), leading to a carbocation intermediate that can then undergo rearrangement or elimination. Without specific research on this compound, it is not possible to provide a scientifically accurate account of its reaction mechanisms under specific catalytic conditions.
Derivatives and Structural Analogues of 2,6 Dimethyl 6 Hepten 1 Ol in Research
Synthesis and Characterization of Position and Chain Isomers (e.g., 2,6-Dimethyl-5-hepten-1-ol (B1203516), 2,6-Dimethyl-5-hepten-2-ol)
Position and chain isomers of 2,6-dimethyl-6-hepten-1-ol are of significant interest, particularly in the fragrance and chemical synthesis industries. The synthesis of these isomers often involves multi-step chemical reactions starting from readily available precursors.
A common precursor for some of these isomers is 2,6-dimethyl-5-heptenal (B93204), also known as Melonal®. One synthetic route to this aldehyde starts from 6-methyl-5-hepten-2-one (B42903). This starting material can be converted to 2,6-dimethyl-5-heptenal through a Darzens reaction, followed by saponification and decarboxylation. nih.gov An alternative, multi-step synthesis involves the reduction of 6-methyl-5-hepten-2-one with aluminum isopropoxide to form 6-methyl-5-hepten-2-ol (B124558). mdpi.com This intermediate is then halogenated and subsequently reacted with magnesium to form a Grignard reagent, which upon reaction with a formate (B1220265), yields 2,6-dimethyl-5-heptenal after acid hydrolysis. mdpi.com Another method involves the oxidation of 3,7-dimethyl-1,6-octadiene. nih.govmdpi.com The resulting 2,6-dimethyl-5-heptenal can then be reduced to its corresponding primary alcohol, 2,6-dimethyl-5-hepten-1-ol.
The characterization of these isomers is essential to confirm their structure and purity. This is typically achieved through a combination of spectroscopic methods and the determination of physical properties.
Below is a data table summarizing the key characteristics of 2,6-dimethyl-5-hepten-1-ol and 2,6-dimethyl-5-hepten-2-ol.
| Property | 2,6-Dimethyl-5-hepten-1-ol | 2,6-Dimethyl-5-hepten-2-ol |
| Molecular Formula | C9H18O | C9H18O |
| Molecular Weight | 142.24 g/mol | 142.24 g/mol |
| IUPAC Name | 2,6-dimethylhept-5-en-1-ol | 2,6-dimethylhept-5-en-2-ol |
| CAS Number | 4234-93-9 | 6090-15-9 |
| Physical Description | Colorless to light yellow, transparent liquid | Not specified |
| Solubility | Slightly soluble in water, soluble in ethanol | Not specified |
Chiral Analogues and Enantiomeric Purity Studies
Chirality plays a pivotal role in the biological activity of many organic molecules. In the context of this compound analogues, the stereochemistry is particularly important for their function as pheromones. The asymmetric synthesis of specific enantiomers allows researchers to study the biological activity of each stereoisomer individually.
An important chiral analogue is (R)-2,6-dimethylhept-5-en-1-ol, which has been identified as the primary component of the sex pheromone of the acarid mite Tyreophagus sp. nih.gov The synthesis of this specific enantiomer highlights the importance of controlling the stereochemistry to elicit a biological response. One reported asymmetric synthesis of (R)-2,6-dimethylhept-5-en-1-ol utilizes the Evans chiral auxiliary method to construct the chiral center. nih.gov This multi-step synthesis starts from methyl glutarate and involves key steps such as a Wittig coupling, hydrolysis, methylation, and reduction with sodium borohydride (B1222165) to yield the target chiral alcohol. nih.gov
The study of such chiral analogues is fundamental to understanding the specific interactions between the pheromone and its receptor, as often only one enantiomer is biologically active, while the other may be inactive or even inhibitory.
Functionalized Derivatives (e.g., Halogenated Analogues, Alkyne-containing Analogues)
The introduction of different functional groups onto the carbon skeleton of this compound can lead to derivatives with novel chemical properties and reactivities. Halogenated and alkyne-containing analogues are two such classes of functionalized derivatives that are of interest in synthetic chemistry.
Halogenated Analogues: Halogenated organic compounds are valuable intermediates in organic synthesis, as the halogen atom can be easily substituted or eliminated to form new bonds. In the synthesis of 2,6-dimethyl-5-heptenal, a precursor to the corresponding alcohol, halogenated intermediates are formed. mdpi.com Specifically, 6-methyl-5-hepten-2-ol can be reacted with a halogenating agent to produce 2-chloro-6-methyl-5-heptene or 2-bromo-6-methyl-5-heptene. mdpi.com These halogenated compounds are then used in a Grignard reaction to continue the synthesis. mdpi.com
Alkyne-containing Analogues: The incorporation of an alkyne functional group into a molecule provides a versatile handle for further chemical modifications, notably through "click chemistry." While specific alkyne-containing analogues of this compound are not prominently described in the reviewed literature, the synthesis of such compounds is a significant area of chemical research. The terminal alkyne group is particularly useful for attaching probes like fluorescent dyes or biotin, which can be used to study the localization and interactions of the molecule in biological systems.
Structure-Activity Relationship (SAR) Investigations of Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. In the field of pheromone science, SAR investigations of analogues of this compound and related compounds help to identify the key structural features required for activity.
For many insect pheromones, the stereochemistry is a critical determinant of activity. The biological response can be highly dependent on the enantiomeric composition of the pheromone. For instance, in the case of some pheromones, one enantiomer is highly active while the other is inactive. In other cases, the presence of the "wrong" enantiomer can inhibit the response to the active one. There are also examples where a specific ratio of enantiomers is required for optimal biological activity.
Investigations into the analogues of insect pheromones have revealed that modifications to the carbon chain length, the position and geometry of double bonds, and the nature of functional groups can all have a significant impact on their activity. These studies are crucial for the design of synthetic pheromone lures used in pest management, as they provide insights into how to create more potent and selective attractants.
Biological Activities and Mechanistic Insights Non Human or in Vitro Focus
Role in Chemical Communication and Pheromonal Biology
While direct evidence for the pheromonal activity of 2,6-dimethyl-6-hepten-1-ol is not documented in scientific literature, its structural isomer, 2,6-dimethyl-5-hepten-1-ol (B1203516) , is a recognized semiochemical, playing a role in the chemical communication of several insect species, particularly ants. This compound has been identified as a component of glandular secretions used for signaling.
For instance, 2,6-dimethyl-5-hepten-1-ol, along with its corresponding aldehyde (2,6-dimethyl-5-hepten-1-al), has been reported as an alarm pheromone in ants. annualreviews.org These compounds are often found in the mandibular glands and are highly volatile, which is characteristic of alarm pheromones that need to dissipate quickly after signaling danger. uliege.be
The Pherobase, a database of pheromones and semiochemicals, lists 2,6-dimethyl-5-hepten-1-ol as a pheromone for several species within the Hymenoptera order. pherobase.com This includes multiple ant species where it is involved in chemical signaling.
| Species | Common Name | Family | Function of 2,6-dimethyl-5-hepten-1-ol | Source |
|---|---|---|---|---|
| Acanthomyops claviger | Smaller yellow ant | Formicidae | Pheromone | pherobase.com |
| Lasius alienus | Cornfield ant | Formicidae | Pheromone | pherobase.com |
| Lasius neoniger | Turfgrass ant | Formicidae | Pheromone | pherobase.com |
| Andrena ovatula | Small gorse mining-bee | Andrenidae | Pheromone | pherobase.com |
| Camponotus arminius | - | Formicidae | Pheromone | pherobase.com |
| Formica japonica | Japanese wood ant | Formicidae | Pheromone | pherobase.com |
Metabolic Pathways and Metabolite Identification
Specific studies detailing the metabolic pathways and identified metabolites of this compound in microorganisms could not be found in a review of the scientific literature. However, as an acyclic monoterpene alcohol, its metabolism is expected to follow established biotransformation routes for similar compounds in fungi and bacteria. ias.ac.infrontiersin.org
Microbial transformation of terpenoids is a key area of research for producing novel, biologically active compounds. nih.govnih.gov For acyclic monoterpenols, common metabolic reactions include:
Oxidation: The primary alcohol group (-CH₂OH) is a likely target for oxidation by microbial enzymes, such as alcohol dehydrogenases, to first form an aldehyde and subsequently a carboxylic acid. ias.ac.in
Hydroxylation: Fungi, in particular, possess cytochrome P-450 enzyme systems that can introduce hydroxyl groups at various positions on the carbon skeleton, often at the ω-methyl groups. ias.ac.in
Double Bond Transformation: The terminal double bond in this compound could be a site for microbial action, such as hydration (addition of water) or epoxidation. ias.ac.in
Interaction with Biological Targets
A review of published research reveals no studies demonstrating that this compound acts as an inhibitor of squalene (B77637) epoxidase. Squalene epoxidase is a key enzyme in sterol biosynthesis, and its inhibition is a target for antifungal and cholesterol-lowering drugs. nih.govmdpi.com Known inhibitors of this enzyme, such as the allylamine (B125299) antifungal agent terbinafine (B446) and the experimental compound NB-598, have distinct chemical structures and mechanisms of action that involve binding to the enzyme's active site. nih.govmdpi.comscbt.com While some terpene-derived molecules, like trisnorsqualene alcohol, have been shown to be potent inhibitors of vertebrate squalene epoxidase, there is no current evidence to suggest that this compound shares this activity. lookchem.comnih.gov
There is no specific research available on the binding of this compound to specific odorant receptors (ORs). The sense of smell is mediated by a large family of G protein-coupled receptors, and understanding which odorants bind to which receptors is a complex field of study. nih.govembopress.org Research on human olfactory receptors has characterized the response profiles for various aliphatic alcohols; for example, sensitivity tends to increase with carbon chain length for n-alcohols. oup.comnih.gov However, the specific binding affinity and activation profile for the branched, unsaturated C9 alcohol this compound have not been determined for any specific olfactory receptor in published studies.
Antioxidant and Radical Scavenging Activities (in vitro studies)
No in vitro studies specifically evaluating the antioxidant or radical scavenging activities of this compound could be located in the scientific literature. While other natural products, including some unsaturated fatty alcohols and phenolic compounds, have demonstrated antioxidant properties in assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, such data is not available for this specific compound. acs.orgnih.gov
Advanced Analytical Methodologies for 2,6 Dimethyl 6 Hepten 1 Ol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure of 2,6-dimethyl-6-hepten-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In a study synthesizing the enantiomers of this compound, ¹H NMR spectroscopy was utilized to confirm the structure of the synthesized compounds. tandfonline.com The ¹H NMR spectrum of a related tetrahydropyranyl ether derivative showed characteristic signals, including a multiplet at 0.90 ppm for the methyl group on the chiral center, a complex multiplet between 1.10-1.90 ppm for several methylene (B1212753) and methine protons, a multiplet at 2.00 ppm for the allylic protons, a multiplet at 3.55 ppm for the protons adjacent to the ether oxygen, a singlet at 4.55 ppm for the anomeric proton of the THP group, and a singlet at 4.70 ppm for the vinylic protons. tandfonline.com While specific data for this compound itself was not detailed in this abstract, the use of NMR for its derivatives highlights the technique's utility. The Joint Expert Committee on Food Additives (JECFA) also lists ¹H-NMR and ¹³C-NMR as identification tests for the related compound 2,6-dimethyl-5-heptenol. fao.org
Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.9 (d) | Doublet | -CH(CH ₃)CH₂OH |
| ~1.1-1.6 (m) | Multiplet | -CH ₂-CH ₂-CH(CH₃)- |
| ~1.7 (s) | Singlet | =C(CH ₃)₂ |
| ~1.9 (m) | Multiplet | =C(CH₃)₂-CH ₂- |
| ~3.4 (d) | Doublet | -CH(CH₃)CH ₂OH |
| ~4.7 (s) | Singlet | =CH ₂ |
Note: This is a predicted spectrum and actual values may vary.
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying functional groups and determining the molecular weight and fragmentation pattern of this compound.
IR spectroscopy helps in identifying the hydroxyl (-OH) and alkene (C=C) functional groups present in the molecule. A study on the synthesis of its enantiomers reported IR spectral data for a tetrahydropyranyl ether derivative, showing strong C-O stretching bands at 1120, 1060, and 1030 cm⁻¹. tandfonline.com The JECFA also lists IR spectroscopy as an identification test for this compound. fao.org
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent ion and its fragments. For the related isomer, 2,6-dimethyl-6-hepten-2-ol (B1615869), characteristic fragments in the mass spectrum include m/z 59 (base peak), 109, and 41, which correspond to cleavage near the alcohol and the double bond. vulcanchem.com The NIST WebBook provides mass spectral data for 2,6-dimethyl-5-hepten-1-ol (B1203516), which can be used for its identification. nist.gov The JECFA also specifies MS as an identification test for 2,6-dimethyl-5-heptenol. fao.org
Interactive Data Table: Key Spectroscopic Data for this compound and Related Isomers
| Technique | Compound | Key Features | Reference |
| IR | This compound tetrahydropyranyl ether | 1120 (s, C-O), 1060 (m, C-O), 1030 (s, C-O) cm⁻¹ | tandfonline.com |
| MS | 2,6-Dimethyl-6-hepten-2-ol | m/z 59 (base peak), 109, 41 | vulcanchem.com |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. An analytical standard of the related isomer, 2,6-dimethyl-6-hepten-2-ol, is suitable for use in both GC and HPLC. sigmaaldrich.comsigmaaldrich.com For 2,6-dimethyl-6-hepten-2-ol, a Kovats retention index of 995.7 was determined on a SE-30 capillary column at 100°C. vulcanchem.com This index is a standardized measure of a compound's retention time, aiding in its identification.
High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when non-volatile matrix components are present. The suitability of an analytical standard of 2,6-dimethyl-6-hepten-2-ol for HPLC suggests that this technique is applicable for the analysis of this class of compounds. sigmaaldrich.comsigmaaldrich.com
Hyphenated Techniques (e.g., GC-MS for Complex Mixtures)
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the unambiguous identification and quantification of this compound in complex mixtures. This method combines the separation power of GC with the detailed structural information provided by MS.
GC-MS analysis is crucial for identifying volatile compounds in various samples, including food and environmental matrices. For instance, GC-MS has been used for the analysis of leaf and bark extracts of medicinal plants, where numerous compounds are present. biosciencejournals.com The identification of compounds is typically achieved by comparing their mass spectra and retention indices with those of reference compounds in spectral libraries like the NIST/Wiley library. fupress.net Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) offers even greater separation power for extremely complex samples. copernicus.org
Application as an Internal Standard in Analytical Chemistry
While direct evidence for the use of this compound as an internal standard is not prevalent in the provided search results, its properties make it a potential candidate for such applications. An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of other analytes.
For a compound to be a good internal standard, it should be chemically similar to the analyte but well-separated chromatographically. It should also be absent in the original sample. Given that analytical standards for the related isomer, 2,6-dimethyl-6-hepten-2-ol, are available with a high purity (≥96.0% by GC), it suggests the potential for using structurally similar compounds as internal standards in the analysis of other alcohols or volatile compounds. sigmaaldrich.comsigmaaldrich.com In the analysis of volatile aroma compounds in wine, other alcohols like 2-octanol (B43104) and 1-nonanol have been used as internal standards. fmach.it This indicates that a compound like this compound could potentially serve a similar role in relevant analytical methods.
Computational and Theoretical Chemistry Studies
Computational and theoretical chemistry methodologies are powerful tools for investigating the molecular properties and behavior of chemical compounds at an atomic level. For a molecule like this compound, these approaches can provide valuable insights into its electronic structure, conformational flexibility, and potential interactions, which are crucial for understanding its chemical reactivity and physical properties. Although specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methods applied to similar aliphatic and terpene alcohols can be extrapolated to understand its likely molecular characteristics.
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental electronic and structural properties of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to predict a molecule's geometry, energy levels of molecular orbitals, and other key descriptors.
For this compound, a typical study would involve geometry optimization to find the most stable three-dimensional structure. Following this, various molecular properties can be calculated. A study on a structurally related isomer, 2,6-dimethyl-5-hepten-2-ol, utilized DFT with the B3LYP functional to investigate its structural and electronic properties. researchgate.net Similar calculations for this compound would yield data on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Further calculations could determine thermodynamic parameters such as bond dissociation enthalpies (BDEs) and ionization potentials (IPs), which are vital for understanding reaction mechanisms, particularly in processes like autoxidation or radical scavenging. researchgate.netresearchgate.net While experimental data for this compound is limited, computational methods can provide predicted values for a range of physicochemical properties.
Below is a table of predicted molecular properties for this compound, similar to those that would be obtained from quantum chemical calculations.
| Property | Predicted Value | Source |
| Water Solubility | 1.3 g/L | ALOGPS |
| logP | 2.73 | ALOGPS |
| pKa (Strongest Acidic) | 17.42 | ChemAxon |
| pKa (Strongest Basic) | -1.7 | ChemAxon |
| Polar Surface Area | 20.23 Ų | ChemAxon |
| Refractivity | 44.74 m³·mol⁻¹ | ChemAxon |
| Polarizability | 18.14 ų | ChemAxon |
| This table contains computationally predicted data and not experimentally verified values. foodb.ca |
Molecular Dynamics and Conformational Analysis
This compound is a flexible molecule with several rotatable single bonds, leading to a variety of possible three-dimensional arrangements or conformations. foodb.ca Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. wikipedia.org
Conformational analysis of aliphatic alcohols often reveals the existence of multiple stable isomers due to rotation around C-C and C-O bonds. researchgate.netscispace.com For this compound, the key dihedral angles along its carbon backbone would be systematically rotated to map out the conformational landscape. The relative energies of these conformers are then calculated to determine their populations at a given temperature according to the Boltzmann distribution. researchgate.net
Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule over time. mdpi.com An MD simulation would model the movements of each atom in the molecule, considering the forces between bonded and non-bonded atoms. This would reveal not only the preferred conformations but also the energy barriers for conversion between them. wikipedia.org Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as receptors in biological systems or components in a solvent.
A conformational analysis of this compound would likely identify several low-energy conformers. The relative stability of these conformers would be influenced by steric hindrance and potential weak intramolecular interactions. For instance, different rotational positions (gauche, anti) around the C2-C3 and C3-C4 bonds would result in distinct molecular shapes and energies.
Below is a hypothetical data table illustrating the kind of results that a conformational analysis of this compound might produce. The conformers are described by the dihedral angles of the carbon backbone.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Predicted Population (%) |
| 1 | anti (~180°) | anti (~180°) | 0.00 | 45 |
| 2 | anti (~180°) | gauche (~60°) | 2.1 | 25 |
| 3 | gauche (~60°) | anti (~180°) | 2.3 | 20 |
| 4 | gauche (~60°) | gauche (~60°) | 4.5 | 10 |
| This table is a hypothetical representation based on typical findings for similar aliphatic alcohols and is not based on published experimental or computational data for this compound. |
Applications in Chemical Sciences and Technology Excluding Prohibited Categories
Intermediate in Organic Synthesis of Complex Molecules
The primary role of 2,6-Dimethyl-6-hepten-1-ol in complex organic synthesis is demonstrated by its own stereoselective synthesis as a target molecule. Being a natural product found in the mandibular glands of the male ant Lasius niger, the synthesis of its individual enantiomers represents a notable application of chiral synthesis methodologies. tandfonline.comtandfonline.comoup.com
The synthesis, as detailed by researchers, utilizes the enantiomers of methyl 3-hydroxy-2-methylpropanoate as the starting chiral building blocks. tandfonline.com This process underscores the value of this compound as a target for asymmetric synthesis, a critical field in the production of biologically active molecules. The key steps involve creating a tosylate from the starting material, followed by a coupling reaction with a Grignard reagent, and subsequent removal of a protecting group to yield the final alcohol. tandfonline.com
This table is based on the synthetic scheme reported in the study by Wu & Mori, 1991. tandfonline.com
This synthesis provides the pure (S)- and (R)-enantiomers, which are crucial for studying the specific biological activity of the naturally occurring compound. tandfonline.com
Precursor for Pharmaceutical Intermediates (e.g., Terbinafine (B446) synthesis)
A review of the scientific literature and patents related to the synthesis of the antifungal drug Terbinafine indicates that this compound is not a recognized intermediate in its production pathway. The commonly cited key precursors for Terbinafine are structurally different molecules, namely 6,6-dimethyl-1-hepten-4-yn-3-ol and its halogenated derivatives, such as 1-chloro-6,6-dimethyl-2-hepten-4-yne. No research data was found to support the use of this compound as a precursor for other pharmaceutical intermediates.
Applications in Agrochemical Research and Development
The most significant application of this compound in this domain stems from its role as a natural semiochemical. It has been identified as a component of the mandibular gland secretion of the male ant Lasius niger. tandfonline.comtandfonline.com
Semiochemicals, which include pheromones and allomones, are central to the research and development of modern agrochemicals. The study of such compounds is fundamental for several reasons:
Development of Biorational Pesticides: Understanding the natural chemicals that insects use for communication allows for the development of highly specific and non-toxic pest management tools.
Pest Monitoring: Synthetic versions of natural pheromones can be used to bait traps, enabling the monitoring of pest populations to determine the precise timing for interventions.
Mating Disruption: Dispersing a synthetic pheromone in a field can confuse insects and disrupt their mating cycles, thereby reducing their population without the use of conventional insecticides.
The synthesis of the specific enantiomers of this compound was undertaken to allow for further biological studies to clarify its exact role for Lasius niger. tandfonline.com This line of research is a prerequisite for evaluating its potential in targeted pest management strategies.
Research on Environmental Tracers and Chemical Indicators
Based on a review of available scientific and environmental research, there are no studies that identify or propose the use of this compound as an environmental tracer or a chemical indicator. While its isomer, 2,6-Dimethyl-6-hepten-2-ol (B1615869), is available as an analytical standard for environmental applications, no such application has been documented for the -1-ol isomer. sigmaaldrich.com
Environmental Fate and Transformation of 2,6 Dimethyl 6 Hepten 1 Ol
Biodegradation Mechanisms and Pathways in Environmental Systems
Biodegradation is a key process in the environmental removal of organic compounds. For related isomers like 2,6-dimethyl-5-hepten-1-ol (B1203516), predictive models suggest a high probability of biodegradation. thegoodscentscompany.com The BIOWIN v4.10 model predicts that the compound is likely to undergo rapid biodegradation. thegoodscentscompany.com The linear model predicts a probability of 0.8386, and the non-linear model predicts 0.8915, both indicating a high likelihood of degradation by microorganisms in the environment. thegoodscentscompany.com
The ultimate survey model estimates a timeframe of weeks for complete degradation, while the primary survey model suggests a timeframe of days for initial breakdown. thegoodscentscompany.com This suggests that while the compound is not expected to persist indefinitely, its complete mineralization may take some time. thegoodscentscompany.com The predicted readiness for biodegradation supports the idea that it will likely be metabolized by environmental microbes. thegoodscentscompany.com However, it is noted that the specific structure is incompatible with the hydrocarbon biodegradation (BioHCwin) estimation method, indicating a need for experimental studies for confirmation. thegoodscentscompany.com
Table 1: Biodegradation Predictions for 2,6-dimethyl-5-hepten-1-ol (Isomer) Data from EPI Suite™ for CAS 4234-93-9, a structural isomer of 2,6-Dimethyl-6-hepten-1-ol.
| Prediction Model | Result | Interpretation | Citation |
|---|---|---|---|
| Biowin1 (Linear Model) | 0.8386 | High probability of rapid biodegradation | thegoodscentscompany.com |
| Biowin2 (Non-Linear Model) | 0.8915 | High probability of rapid biodegradation | thegoodscentscompany.com |
| Biowin3 (Ultimate Survey) | 3.0448 | Weeks | thegoodscentscompany.com |
| Biowin4 (Primary Survey) | 3.7720 | Days | thegoodscentscompany.com |
| Ready Biodegradability | YES | Likely to be readily biodegradable | thegoodscentscompany.com |
Atmospheric Chemistry and Photochemical Degradation
Once released into the atmosphere, this compound is subject to photochemical degradation. The primary degradation pathways for unsaturated alcohols in the atmosphere are reactions with hydroxyl (OH) radicals, ozone (O3), and nitrate (B79036) radicals (NO3). acs.org
The presence of a double bond in the structure of this compound makes it susceptible to ozonolysis. acs.org This process begins with the formation of a primary ozonide, which then decomposes into carbonyl oxide compounds (Criegee intermediates). acs.org These highly reactive intermediates can undergo further reactions to form more stable products like glyoxal (B1671930) and methyl-glyoxal. acs.org Studies on similar terpenoid compounds, such as geraniol (B1671447), show that these reactions are significant atmospheric transformation pathways. acs.org
The reaction with OH radicals is also a major sink for this compound in the troposphere. The estimated half-life for the gas-phase reaction with photochemically-produced hydroxyl radicals is a key indicator of its atmospheric persistence. For the related isomer 2,6-dimethyl-5-hepten-1-ol, the atmospheric oxidation model (AOPWIN v1.92) estimates a total OH rate constant of 99.46 x 10^-12 cm³/molecule-sec, leading to a half-life of 1.3 hours, assuming a 12-hour day with an OH concentration of 5 x 10^5 molecules/cm³. This indicates a rapid degradation in the atmosphere. The reaction with nitrate radicals may also be an important degradation pathway, especially during nighttime. thegoodscentscompany.com
Distribution and Persistence in Environmental Compartments
The distribution of this compound in the environment is governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Log Kow). thegoodscentscompany.com
Predictive models for the isomer 2,6-dimethyl-5-hepten-1-ol estimate a Log Kow of 3.06, suggesting a moderate potential for bioaccumulation in aquatic organisms. thegoodscentscompany.com The water solubility is estimated to be around 640.7 mg/L, indicating it is slightly soluble. thegoodscentscompany.comthegoodscentscompany.com The compound has a moderate vapor pressure (0.0423 mm Hg at 25°C) and a Henry's Law Constant of 4.28 x 10^-5 atm-m³/mole, which suggests that volatilization from water surfaces can be an important environmental fate process. thegoodscentscompany.com
Based on these properties, if released into water, the compound would be expected to partition to a moderate extent to sediment and suspended solids. A significant fraction may also volatilize into the atmosphere. thegoodscentscompany.com If released to soil, its moderate Log Kow suggests it would have low to moderate mobility and is likely to adsorb to soil organic matter. Its potential for biodegradation suggests it would not be highly persistent in soil or water systems. thegoodscentscompany.com
Table 2: Predicted Physicochemical Properties Data primarily from EPI Suite™ for the isomer 2,6-dimethyl-5-hepten-1-ol (CAS 4234-93-9) and FooDB for this compound (CAS 36806-46-9).
| Property | Predicted Value | Significance | Citation |
|---|---|---|---|
| Log Octanol-Water Partition Coef (Log Kow) | 3.06 (isomer) / 2.73 | Moderate bioaccumulation potential | thegoodscentscompany.comfoodb.ca |
| Water Solubility | 640.7 mg/L (isomer) / 1300 mg/L | Slightly soluble | thegoodscentscompany.comfoodb.ca |
| Vapor Pressure | 0.0423 mm Hg @ 25°C (isomer) | Moderate volatility | thegoodscentscompany.com |
| Henry's Law Constant | 4.28E-05 atm-m³/mole (isomer) | Volatilization from water is possible | thegoodscentscompany.com |
Detection and Monitoring in Environmental Samples
The detection and quantification of this compound in environmental matrices like water or soil would typically rely on advanced analytical chemistry techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for identifying and measuring such volatile organic compounds. mdpi.com
For sample preparation, methods like solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME) can be employed to isolate and concentrate the analyte from the sample matrix before analysis. mdpi.com In a study on volatile terpenoids in wine, the structurally similar compound 2,6-dimethyl-6-hepten-2-ol (B1615869) was successfully used as an internal standard to ensure the accuracy and repeatability of the analytical method. mdpi.com This indicates that similar analytical protocols, such as offline SPE–GC–MS or online HS–SPME–GC–MS, would be highly suitable for the environmental monitoring of this compound. mdpi.com The choice of internal standard is crucial, and a structurally similar compound, or a deuterated analogue, would provide the best performance for quantitative analysis. mdpi.com
Perspectives and Future Directions in 2,6 Dimethyl 6 Hepten 1 Ol Research
Exploration of Novel Biocatalytic Synthesis Routes
The chemical synthesis of specific enantiomers of 2,6-Dimethyl-6-hepten-1-ol has been successfully achieved, notably for the study of its role as an insect semiochemical. oup.comtandfonline.com However, the future of fine chemical production is increasingly geared towards biocatalysis, which offers significant advantages in terms of sustainability, specificity, and efficiency.
Enzymatic methods are recognized as being highly advantageous for producing pure enantiomers due to the inherent selectivity of enzymes, which often leads to high enantiomeric excess. researchgate.netresearchgate.net Research into the synthesis of a structurally related isomer, 2,6-dimethyl-5-hepten-1-ol (B1203516) (melonol), has demonstrated the efficacy of lipase-catalyzed reactions. Specifically, studies have shown that lipases can be effectively used for the transesterification of racemic melonol to produce the (R)-(+)-enantiomer with high purity. researchgate.net
This successful application of biocatalysis to an isomer of this compound provides a strong impetus for exploring similar enzymatic or microbial routes for its production. Future research will likely focus on screening and engineering enzymes, such as lipases or alcohol dehydrogenases, that can act on suitable precursors to yield the desired (R)- or (S)-enantiomers of this compound. The development of such biocatalytic processes would represent a significant advancement over traditional chemical synthesis, offering a greener and more selective manufacturing pathway.
Deeper Understanding of Structure-Biological Activity Relationships
A crucial area of ongoing research is the elucidation of the precise relationship between the chemical structure of this compound and its biological effects. It is known that this compound is a component of the mandibular gland secretion of the male ant, Lasius niger. oup.comtandfonline.comtandfonline.com This fact alone points to a significant biological role as a semiochemical, such as a pheromone or kairomone, which mediates interactions between organisms.
To investigate this role, both the (S)- and (R)-enantiomers of this compound have been synthesized specifically for biological testing. oup.comtandfonline.com The stereochemistry of such compounds is often critical to their function; different enantiomers can elicit distinct or even opposing biological responses in insect receptors. Future studies are anticipated to reveal the specific behavioral or physiological effects of each enantiomer on Lasius niger and potentially other interacting species, clarifying its function in chemical communication. A deeper understanding of how the spatial arrangement of the methyl group at the chiral center and the position of the double bond influence receptor binding will be key to unlocking its full potential in applications like pest management or ecological studies.
Development of Advanced Analytical Platforms
Progress in understanding and utilizing this compound is intrinsically linked to the ability to detect and quantify it accurately. The development of more sophisticated analytical platforms is essential for research ranging from biosynthetic pathway elucidation to its detection in complex environmental or biological matrices.
Current standard identification methods include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). google.com However, advanced techniques are being applied to related volatile terpenoids that demonstrate the path forward. For instance, studies on wine volatiles have compared offline solid-phase extraction (SPE) with online headspace solid-phase microextraction (HS-SPME), both coupled with gas chromatography-mass spectrometry (GC-MS). mdpi.com These methods offer high sensitivity for analyzing trace amounts of volatile compounds.
Interestingly, a study noted that the structurally similar isomer, 2,6-dimethyl-6-hepten-2-ol (B1615869), served as an excellent internal standard for terpenoid analysis in wine due to its structural similarity, though it was noted to be no longer commercially available. mdpi.comsigmaaldrich.com Future research will likely focus on developing and validating similar high-sensitivity methods specifically for this compound. This could include multidimensional GC-MS for enhanced separation in complex mixtures and the development of new, stable isotopically labeled internal standards to improve quantification accuracy.
Interactive Table: Analytical Techniques for this compound and Related Compounds
| Technique | Application | Compound Analyzed | Reference |
|---|---|---|---|
| ¹H-NMR, ¹³C-NMR, MS | Standard Identification | 2,6-dimethyl-5-heptenol | google.com |
| GC-MS | Structure Confirmation | (S)- & (R)-2,6-Dimethyl-6-hepten-1-ol | oup.com |
| Offline SPE-GC-MS | Quantitative Analysis of Volatiles | 2,6-dimethyl-6-hepten-2-ol (as standard) | mdpi.com |
| Online HS-SPME-GC-MS | Quantitative Analysis of Volatiles | 2,6-dimethyl-6-hepten-2-ol (as standard) | mdpi.com |
| HS-SPME-GC-MS | Volatilome Profiling | General Volatile Organic Compounds | mdpi.com |
Sustainable Chemical Processes and Green Chemistry Applications
The principles of green chemistry are increasingly influencing the production of specialty chemicals. Future research on this compound is expected to prioritize the development of more sustainable and environmentally benign processes.
One promising direction is the avoidance of heavy metal catalysts. A patented process for a related aldehyde, 2,6-dimethyl-5-hepten-1-al, highlights a more ecological synthesis that eliminates the need for copper powder, which is used in older methods. google.com Since alcohols can be readily formed by the reduction of aldehydes, applying this green precursor synthesis is a direct route to a more sustainable process for the corresponding alcohol.
Another key area of green chemistry is the use of reusable catalysts. Research on the isomer 2,6-dimethyl-5-hepten-2-ol has shown it can be converted into the sustainable solvent 2,2,6,6-tetramethyloxane (B15439894) using H-β-zeolite, a reusable solid acid catalyst. acs.orgacs.org This demonstrates the potential for using such catalysts in transformations of this compound to create other value-added, green chemicals. The exploration of biocatalytic routes, as discussed previously, also represents a cornerstone of green chemistry, minimizing waste and energy consumption compared to conventional synthetic methods. researchgate.net
Unexplored Applications in Emerging Scientific Disciplines
While this compound has established uses, its unique structure suggests potential applications in a variety of emerging scientific fields. Its identity as a chiral, unsaturated alcohol makes it a valuable synthetic building block.
The fact that it is a naturally occurring semiochemical in ants opens up possibilities in agriculture and ecology for use in pest management strategies, potentially as a lure or repellent. oup.comacademictree.org Furthermore, structurally related unsaturated alcohols, like 6-hepten-1-ol (B1582720) and its derivatives, serve as important intermediates in the synthesis of agrochemicals and pharmaceuticals. medchemexpress.com For example, (E)-6,6-Dimethylhept-2-en-4-yn-1-ol is a known intermediate in the synthesis of an antimycotic drug. chemicalbook.com This precedent suggests that the chiral scaffold of this compound could be leveraged for the asymmetric synthesis of complex, biologically active molecules.
Future research could explore its incorporation into novel polymers or functional materials, where its specific stereochemistry and reactive double bond could be used to control material properties. Its potential as a precursor for new pharmaceutical agents or as a probe for studying biological receptor systems remains a largely unexplored and promising field of inquiry.
Q & A
Basic Research Questions
Q. How can researchers synthesize enantiomerically pure 2,6-Dimethyl-6-hepten-1-ol for biological studies?
- Methodological Answer : Enantioselective synthesis can be achieved via Sharpless asymmetric epoxidation or enzymatic resolution. For example, Wu and Mori (1991) demonstrated the synthesis of both (R)- and (S)-enantiomers using chiral auxiliary-mediated alkylation, followed by reduction and deprotection steps. Key intermediates should be characterized using chiral HPLC or polarimetry to confirm enantiopurity .
Q. What spectroscopic techniques are critical for structural identification of this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR to confirm olefinic protons (δ 5.0–5.5 ppm) and hydroxyl groups (δ 1.5–2.0 ppm). Compare with NIST reference data for validation .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns. Electron ionization (EI) is preferred for volatile derivatives.
- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm) and alkene (1650 cm) stretches.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use fume hoods for volatile handling .
- Waste Disposal : Segregate waste and collaborate with certified agencies for disposal of halogenated or reactive byproducts .
- Emergency Measures : Flush eyes/skin with water immediately upon contact and seek medical advice for inhalation exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Variable Control : Standardize experimental conditions (e.g., solvent purity, concentration, and biological model systems).
- Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian inference) to assess variability across studies. Reference functional ecology frameworks to contextualize ecological vs. pharmacological bioactivity .
Q. What advanced techniques enable chiral separation of this compound enantiomers for mechanistic studies?
- Methodological Answer :
- Chiral Stationary Phases (CSPs) : Utilize polysaccharide-based CSPs (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases for HPLC separation.
- Capillary Electrophoresis (CE) : Employ cyclodextrin additives for enantiomer resolution. Validate purity via circular dichroism (CD) spectroscopy .
Q. How can ecological studies be designed to investigate the role of this compound in ant communication?
- Methodological Answer :
- Field Experiments : Use gas chromatography–mass spectrometry (GC-MS) to quantify compound levels in Lasius niger ant mandibular glands.
- Behavioral Assays : Test synthetic enantiomers in controlled environments to observe pheromone-driven responses (e.g., trail-following or aggression). Compare with natural secretions .
Q. What derivatization strategies enhance the detectability of this compound in trace analysis?
- Methodological Answer :
- Acetylation : Treat with acetic anhydride/pyridine to convert hydroxyl groups to acetates, improving GC-MS volatility.
- Silylation : Use BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for thermally stable trimethylsilyl ether derivatives. Validate derivatization efficiency via -NMR .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
